3-Ethylthio-5,6-diphenyl-1,2,4-triazine

Neuroprotection Oxidative stress Alzheimer's disease

3-Ethylthio-5,6-diphenyl-1,2,4-triazine (CAS 77164-80-8) is a 1,2,4-triazine derivative bearing a 3-ethylthio substituent and two phenyl rings at positions 5 and Its molecular formula is C₁₇H₁₅N₃S with a molecular weight of 293.4 g/mol. The compound belongs to the 3-(alkylthio)-5,6-diphenyl-1,2,4-triazine series, which has been investigated for neuroprotective , anti-proliferative/tubulin-inhibitory , and pesticidal activities.

Molecular Formula C17H15N3S
Molecular Weight 293.4 g/mol
Cat. No. B12135933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylthio-5,6-diphenyl-1,2,4-triazine
Molecular FormulaC17H15N3S
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCCSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3S/c1-2-21-17-18-15(13-9-5-3-6-10-13)16(19-20-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3
InChIKeyYMKNFZIIWYENGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylthio-5,6-diphenyl-1,2,4-triazine (CAS 77164-80-8): Core Physicochemical and Structural Profile for Research Procurement


3-Ethylthio-5,6-diphenyl-1,2,4-triazine (CAS 77164-80-8) is a 1,2,4-triazine derivative bearing a 3-ethylthio substituent and two phenyl rings at positions 5 and 6. Its molecular formula is C₁₇H₁₅N₃S with a molecular weight of 293.4 g/mol . The compound belongs to the 3-(alkylthio)-5,6-diphenyl-1,2,4-triazine series, which has been investigated for neuroprotective [1], anti-proliferative/tubulin-inhibitory [2], and pesticidal [3] activities. The ethylthio chain at the 3-position differentiates it from methyl, propyl, and butyl analogs within the same scaffold, conferring distinct physicochemical and biological properties that are critical for structure-activity relationship (SAR)-driven research programs.

Why 3-Ethylthio-5,6-diphenyl-1,2,4-triazine Cannot Be Replaced by Other 3-(Alkylthio)-5,6-diphenyl-1,2,4-triazine Analogs


Within the 3-(alkylthio)-5,6-diphenyl-1,2,4-triazine series, neuroprotective efficacy is exquisitely sensitive to thioalkyl chain length. The methyl analog (5a-1) provides measurable but inferior protection, while the propyl (5a-3) and butyl (5a-4) derivatives lose all protective activity and instead exhibit synergistic toxicity with H₂O₂ [1]. This non-linear SAR means that generic substitution of one chain-length analog for another—without experimental verification—can invert the biological outcome from cytoprotection to cytotoxicity. For procurement decisions in neurodegeneration or oxidative-stress research, the ethylthio substituent represents a specific, non-interchangeable molecular feature rather than a trivial homolog.

3-Ethylthio-5,6-diphenyl-1,2,4-triazine: Quantitative Comparator Evidence for Scientific Selection


Neuroprotective Efficacy in Differentiated PC12 Cells: Ethylthio vs. Methylthio, Propylthio, and Butylthio Analogs

In NGF-differentiated rat PC12 cells exposed to H₂O₂, pretreatment with the target compound 3-thioethyl-5,6-diphenyl-1,2,4-triazine (5a-2) at 10 µM restored cell viability to 54% of control, compared to 47% for the 3-thiomethyl analog (5a-1). The 3-thiopropyl (5a-3) and 3-thiobutyl (5a-4) analogs provided no protection and instead showed synergistic toxicity with H₂O₂, completely damaging the cells [1].

Neuroprotection Oxidative stress Alzheimer's disease

Neuroprotective Efficacy in Undifferentiated PC12 Cells: Confirming the Ethylthio Advantage

In undifferentiated rat PC12 cells subjected to the same H₂O₂ challenge protocol, 5a-2 (3-thioethyl) at 10 µM restored cell viability to 59% of control, surpassing 5a-1 (3-thiomethyl) which achieved 53%. Again, 5a-3 and 5a-4 caused synergistic toxicity [1]. This reproducibility across both differentiated and undifferentiated PC12 models strengthens the evidence that the ethylthio substitution provides a consistent, measurable advantage over the methylthio comparator.

Cytoprotection PC12 model Oxidative stress

Intrinsic Cytotoxicity Profile: Ethylthio Derivative Is Non-Toxic at Protective Concentrations

Both 5a-1 (thiomethyl) and 5a-2 (thioethyl) showed no intrinsic cytotoxicity at concentrations of 0.5–10 µM in either undifferentiated or differentiated PC12 cells after 24 h exposure, as measured by MTT assay [1]. In contrast, 5a-3 (thiopropyl) and 5a-4 (thiobutyl) exhibited toxicity even in the absence of H₂O₂, indicating that the ethylthio compound occupies a favorable position in the series—providing the highest protective efficacy while maintaining a clean cytotoxicity profile at effective concentrations.

Cytotoxicity Safety window Therapeutic index

Chain-Length SAR: Ethylthio Occupies a Unique Efficacy Peak in the Alkylthio Homologous Series

The authors of the neuroprotective study explicitly state that 'increase in the length of thioalkyl moiety, from methyl to n-butyl, decreases protective effect of compounds against H₂O₂-induced cell death' [1]. Quantitative analysis reveals a non-monotonic SAR: methyl (5a-1) provides 47–53% protection; ethyl (5a-2) provides 54–59% protection; propyl (5a-3) and butyl (5a-4) provide zero protection and are toxic. This defines the ethylthio derivative as the peak-efficacy compound in the series—longer chains abolish activity, and the shorter methyl chain underperforms.

Structure-activity relationship Chain-length optimization Medicinal chemistry

Mechanistic Differentiation: Caspase-3 and NF-κB Pathway Modulation Confirmed for the Ethylthio Derivative

Western blot analysis demonstrated that pretreatment with 5a-2 (3-thioethyl) markedly reduced H₂O₂-induced caspase-3 activation in differentiated PC12 cells, confirming inhibition of the apoptotic cascade. Additionally, H₂O₂-induced NF-κB activation was greatly impaired by triazine pretreatment [1]. While these mechanistic endpoints were confirmed across the active compounds (5a-1 and 5a-2), only 5a-2 combines this mechanistic engagement with the highest quantitative protection. Compounds 5a-3 and 5a-4 did not engage these protective pathways and instead promoted cell death.

Apoptosis Caspase-3 NF-κB Mechanism of action

3-Ethylthio-5,6-diphenyl-1,2,4-triazine: Evidence-Backed Application Scenarios for Targeted Procurement


Neurodegenerative Disease Research: Oxidative-Stress Neuroprotection Models

In H₂O₂-induced oxidative stress models using PC12 cells—a widely employed neuronal surrogate for Alzheimer's disease research—3-ethylthio-5,6-diphenyl-1,2,4-triazine (5a-2) provides 54–59% protection at 10 µM, outperforming the thiomethyl analog and avoiding the toxicity seen with longer-chain derivatives [1]. Researchers investigating neuroprotective agents targeting caspase-3-dependent apoptosis and NF-κB-mediated inflammatory signaling should select this specific compound as the reference standard for the 3-(alkylthio)-5,6-diphenyl-1,2,4-triazine chemotype.

Medicinal Chemistry SAR Campaigns: Lead Optimization Starting Point

The quantitative SAR established by Irannejad et al. demonstrates that 3-ethylthio-5,6-diphenyl-1,2,4-triazine occupies the activity peak within the C₁–C₄ alkylthio homologous series, with efficacy declining beyond the ethyl chain length [1]. Medicinal chemistry teams pursuing 1,2,4-triazine-based neuroprotective leads should procure this compound as the optimal reference for further derivatization, as it provides the highest validated protective index with a clean cytotoxicity profile at active concentrations.

Dual-Mechanism Probe Compound for Apoptosis and Inflammation Studies

5a-2 concurrently suppresses H₂O₂-induced caspase-3 activation and impairs NF-κB pathway activation in neuron-like PC12 cells [1]. This dual mechanistic engagement makes the compound a valuable chemical probe for studying the intersection of apoptotic and inflammatory signaling in oxidative stress. Procurement of the ethylthio derivative (rather than the less efficacious methylthio analog) ensures that pathway modulation is studied under conditions of maximal cellular protection.

Pesticidal Discovery Programs: 5,6-Diphenyl-1,2,4-triazine Scaffold Exploration

The 5,6-diphenyl-3-(substituted-thio)-1,2,4-triazine scaffold has demonstrated insecticidal, antifungal, and antibacterial activities [2]. While specific pesticidal data for the 3-ethylthio congener within this series have been reported qualitatively, procurement of 3-ethylthio-5,6-diphenyl-1,2,4-triazine enables direct comparison against other 3-substituted-thio derivatives in agrochemical screening cascades where the 5,6-diphenyl-1,2,4-triazine core is being explored.

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